molecular formula C10H14N4O B3355138 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- CAS No. 61982-40-9

1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-

Cat. No.: B3355138
CAS No.: 61982-40-9
M. Wt: 206.24 g/mol
InChI Key: SCJFAKGKARNPMQ-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- is a heterocyclic compound that features a fused ring system combining imidazole and pyrazine moieties

Properties

IUPAC Name

2-(methoxymethyl)-3,5,6-trimethylimidazo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-6-7(2)12-10-9(11-6)13-8(5-15-4)14(10)3/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJFAKGKARNPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)N=C(N2C)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90485645
Record name 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61982-40-9
Record name 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- typically involves multi-step procedures starting from readily available precursors. One common method includes the cyclization of appropriate diamines with dicarbonyl compounds under acidic or basic conditions. Specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps often include crystallization, distillation, or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or methoxymethyl positions, often using halogenating agents or nucleophiles like amines and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as primary amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyrazine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and processes. Specific pathways may include inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

    1H-Imidazo[4,5-b]pyrazine: The parent compound without the methoxymethyl and trimethyl substitutions.

    2-Methyl-1H-imidazo[4,5-b]pyrazine: A simpler derivative with a single methyl group.

    1H-Imidazo[4,5-b]pyridine: A related heterocycle with a pyridine ring instead of pyrazine.

Uniqueness: 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxymethyl and trimethyl groups can enhance its solubility, stability, and ability to interact with biological targets compared to its simpler analogs.

This detailed overview provides a comprehensive understanding of 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-
Reactant of Route 2
1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-

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